molecular formula C10H6F6O2 B14146352 Methyl 2,5-bis(trifluoromethyl)benzoate CAS No. 50870-30-9

Methyl 2,5-bis(trifluoromethyl)benzoate

Cat. No.: B14146352
CAS No.: 50870-30-9
M. Wt: 272.14 g/mol
InChI Key: LOPFTBBHYVFNTD-UHFFFAOYSA-N
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Description

Methyl 2,5-bis(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by two trifluoromethyl (–CF₃) groups at the 2- and 5-positions of the benzene ring and a methyl ester (–COOCH₃) at the 1-position. This compound is of significant interest in polymer chemistry due to the electron-withdrawing nature of –CF₃ groups, which enhance the reactivity of adjacent leaving groups (e.g., sulfonates) in polycondensation reactions . Its molecular formula is C₁₁H₇F₆O₂, with a molecular weight of 318.17 g/mol (exact mass: 318.0328). The presence of trifluoromethyl groups confers high thermal stability, chemical resistance, and solubility in polar organic solvents, making it valuable for synthesizing high-performance polymers .

Properties

CAS No.

50870-30-9

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

methyl 2,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C10H6F6O2/c1-18-8(17)6-4-5(9(11,12)13)2-3-7(6)10(14,15)16/h2-4H,1H3

InChI Key

LOPFTBBHYVFNTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-bis(trifluoromethyl)benzoate can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by esterification. The initial step involves the acylation of a benzene ring with a trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to esterification using methanol and an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: 2,5-bis(trifluoromethyl)benzoic acid

    Reduction: 2,5-bis(trifluoromethyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Methyl 2,5-bis(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Polymerization Efficiency

Methyl 2,5-Bis[(trifluoromethyl)sulfonyl]oxy]benzoate
  • Structure : Features –CF₃ groups at 2- and 5-positions and trifluoromethanesulfonyl (–SO₂CF₃) leaving groups.
  • Polymerization Performance : Achieved the highest molecular weight (~6,300 g/mol, degree of polymerization (DP) ~47) in nickel-catalyzed polycondensation (Method B) due to the strong electron-withdrawing effects of –CF₃ and –SO₂CF₃, which accelerate oxidative addition to Ni⁰ .
  • Solubility: Polymers derived from this monomer exhibit solubility in polar solvents (e.g., DMF, THF) due to conformational isomerism introduced by lateral substituents .
Methyl 2,5-Bis(methylsulfonyl)benzoate
  • Structure : –SO₂CH₃ groups replace –SO₂CF₃.
  • Copolymerization with bulkier esters (e.g., 2-ethylhexyl or isopropyl derivatives) improves solubility and DP (up to ~75 with 25% comonomer) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at the ortho position inhibit polymerization by promoting side reactions (e.g., reduction or phenylation), leading to premature termination .
Methyl 3,5-Bis(trifluoromethyl)benzoate
  • Structure : –CF₃ groups at 3- and 5-positions instead of 2- and 5-positions.
  • Reactivity: The meta-substitution pattern reduces electronic activation of leaving groups compared to para-substituted analogs, resulting in lower polymerization efficiency. This compound is primarily used as a comonomer to enhance solubility in copolymer systems .

Substituent Effects on Solubility and Application

Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate
  • Structure : –OCH₂CF₃ groups replace –CF₃.
  • Properties: The trifluoroethoxy substituents increase hydrophobicity and reduce crystallinity, enhancing solubility in non-polar solvents. This compound is used in specialty coatings and agrochemicals .
  • Molecular Data : C₁₂H₁₀F₆O₄, MW 332.20 g/mol, CAS 35480-31-0 .
Methyl 2,5-Bis(phenylmethoxy)benzoate
  • Structure : –OCH₂C₆H₅ (benzyl ether) groups.
  • Applications : The bulky benzyl groups improve solubility in aromatic solvents, making this compound suitable for liquid crystal polymers and pharmaceutical intermediates. Purity grades ≥97% are commercially available (CAS 106296-25-7) .
Pesticide Derivatives (e.g., Triflusulfuron Methyl)
  • Structure : Methyl benzoates with sulfonylurea and triazine substituents.
  • Function: The electron-deficient trifluoromethyl groups enhance herbicidal activity by improving binding to acetolactate synthase (ALS) enzymes. Example: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (triflusulfuron methyl ester) .

Data Tables

Table 1: Key Properties of Methyl 2,5-Bis(trifluoromethyl)benzoate and Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituents Polymer DP Applications
This compound C₁₁H₇F₆O₂ 318.17 –CF₃ (2,5), –COOCH₃ ~47 High-performance polymers
Methyl 2,5-bis(methylsulfonyl)benzoate C₁₀H₁₂O₆S₂ 292.32 –SO₂CH₃ (2,5), –COOCH₃ ~30 Copolymers for solubility
Methyl 2,5-bis(trifluoroethoxy)benzoate C₁₂H₁₀F₆O₄ 332.20 –OCH₂CF₃ (2,5), –COOCH₃ N/A Agrochemicals
Methyl 2,5-bis(phenylmethoxy)benzoate C₂₂H₂₀O₄ 348.39 –OCH₂C₆H₅ (2,5), –COOCH₃ N/A Liquid crystals

Table 2: Substituent Effects on Reactivity

Substituent Type Electronic Effect Steric Effect Polymerization Outcome
–CF₃ (2,5) Strongly EWG Moderate High DP (~47)
–SO₂CH₃ (2,5) Moderate EWG Low Low DP (~30) unless copolymerized
–OCH₂CF₃ (2,5) Moderate EWG High Limited polymerization
–OCH₂C₆H₅ (2,5) Weak EWG Very High No polymerization

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